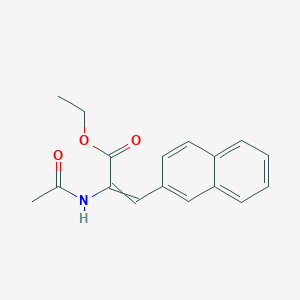
Ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate is an organic compound with the molecular formula C₁₇H₁₉NO₃ It is characterized by the presence of an acetamido group, a naphthalene ring, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate typically involves the condensation of ethyl acetoacetate with 2-naphthylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as column chromatography may be employed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or ethyl ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinones or other oxidized derivatives.
Reduction: Formation of ethyl 2-amino-3-(naphthalen-2-yl)propanoate or related compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-amino-3-(naphthalen-2-yl)propanoate
- Ethyl 2-cyano-3-(naphthalen-2-yl)prop-2-enoate
- Ethyl 2-hydroxy-3-(naphthalen-2-yl)propanoate
Comparison: Ethyl 2-acetamido-3-(naphthalen-2-yl)prop-2-enoate is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
190059-94-0 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
ethyl 2-acetamido-3-naphthalen-2-ylprop-2-enoate |
InChI |
InChI=1S/C17H17NO3/c1-3-21-17(20)16(18-12(2)19)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-11H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
SGVZNIRRLKSIBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane](/img/structure/B12565895.png)
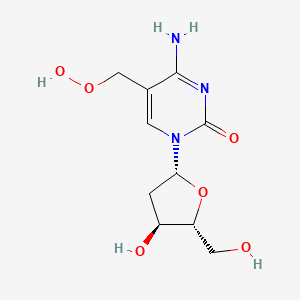
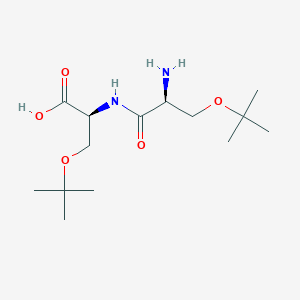
![Trimethyl-[(3-methylcyclopenten-1-yl)methyl]silane](/img/structure/B12565933.png)
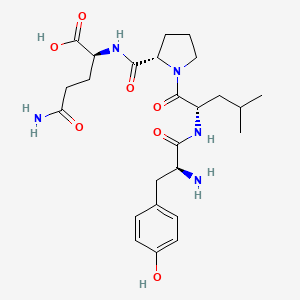

![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
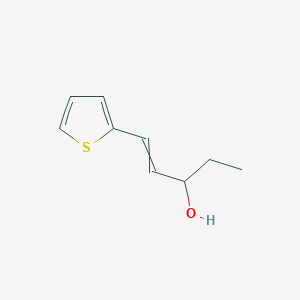
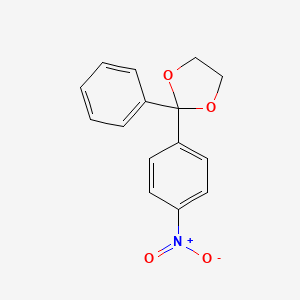
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)

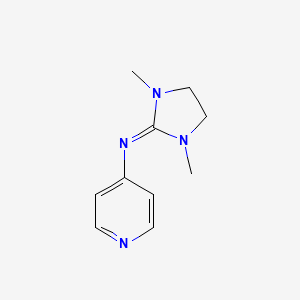

![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
